Ethyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate is a compound that belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities. This compound features a sulfanyl group and an ethyl acetate moiety, contributing to its potential applications in pharmaceuticals and agrochemicals. The structural complexity of this compound arises from the presence of a methoxyphenyl group and an oxadiazole ring, which are significant in medicinal chemistry.
The compound can be synthesized through various chemical reactions involving starting materials such as 4-hydroxy-3-methoxybenzonitrile and chloromethyl derivatives of oxadiazole. It is classified under heterocyclic compounds due to the presence of the oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms.
The synthesis of Ethyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate typically involves a multi-step process. One common method includes:
The reaction conditions typically include stirring at room temperature for several hours, followed by purification steps such as recrystallization from ethyl acetate/petroleum ether mixtures to obtain pure crystals suitable for characterization.
The synthesis can be monitored using thin-layer chromatography (TLC), and the purity can be confirmed through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
The molecular structure of Ethyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate can be described by its chemical formula . The structure features:
The molecular weight of the compound is approximately 299.35 g/mol. Crystallographic data indicate that it crystallizes in a specific lattice arrangement that can be analyzed using X-ray diffraction techniques.
Ethyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate can undergo various chemical reactions, including:
These reactions are typically conducted under controlled conditions to optimize yields and minimize side products. Analytical techniques such as HPLC (High-Performance Liquid Chromatography) may be employed for monitoring reaction progress.
The mechanism of action for Ethyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate is primarily linked to its interaction with biological targets. The oxadiazole moiety is known to exhibit biological activity by acting on various enzymes or receptors within cells.
Studies have shown that compounds containing oxadiazole rings can exhibit anti-inflammatory, antimicrobial, and anticancer properties. The specific mechanism often involves modulation of signaling pathways or inhibition of specific enzymes that play critical roles in disease processes.
Ethyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate typically appears as colorless crystalline solids.
Key chemical properties include:
Relevant analyses such as melting point determination and solubility tests are essential for characterizing this compound accurately.
Ethyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate has significant potential applications in scientific research:
The 1,3,4-oxadiazole ring represents a privileged heterocyclic scaffold in medicinal chemistry due to its versatile bioisosteric properties and capacity for diverse molecular interactions. This five-membered aromatic system, containing two nitrogen atoms and one oxygen atom, serves as a stable and planar pharmacophore that mimics ester and amide functionalities while exhibiting enhanced metabolic stability. Its significance in drug discovery is underscored by its presence in compounds targeting critical therapeutic areas, particularly oncology. Research demonstrates that 5-aryl-1,3,4-oxadiazole derivatives exhibit potent antitumor activity, with specific examples showing IC50 values in the nanomolar range (0.010–0.012 µM) against breast cancer cell lines (MCF-7), surpassing reference drugs in efficacy [3]. The scaffold's ability to participate in hydrogen bonding and π-π stacking interactions enhances target binding affinity, particularly against tyrosine kinase receptors like EGFR, which are frequently overexpressed in human cancers (lung, breast, prostate) [3] [6].
Table 1: Therapeutic Significance of 1,3,4-Oxadiazole Derivatives
Biological Target | Therapeutic Area | Key Activity Reported | Structural Feature |
---|---|---|---|
EGFR Tyrosine Kinase | Oncology (Breast, Lung) | IC50 0.010–0.012 µM (MCF-7) | 5-Aryl substitution |
Autotaxin (ENPP2) | Fibrotic Diseases | Patent Coverage (US11548883B2) | Sulfanylacetate linker |
Undefined Targets | Broad-Spectrum Cytotoxicity | Variable activity across cell lines | 2-Sulfanyl functionalization |
The molecular adaptability of the 1,3,4-oxadiazole ring allows for strategic manipulation of physicochemical properties crucial for drug-likeness. Computational studies using tools like Molinspiration and MolSoft software enable prediction of critical parameters governing bioavailability, such as cLogP (octanol-water partition coefficient), topological polar surface area (TPSA), hydrogen bonding capacity, and molecular weight [3]. This predictive capability aligns with Lipinski's "Rule of Five," facilitating the design of derivatives with optimized absorption and permeability profiles. Patent literature further confirms the scaffold's utility, with claims covering 1,3,4-oxadiazole derivatives as inhibitors of enzymes like autotaxin for treating fibrotic diseases (e.g., idiopathic pulmonary fibrosis, liver cirrhosis) and neuropathic pain [4] [6].
The incorporation of a 4-methoxyphenyl group at the C5 position of the 1,3,4-oxadiazole ring confers distinct electronic and steric properties that significantly influence biological activity. This substituent acts as an electron-donating group through resonance (+R effect), enhancing the electron density of the heterocyclic system and potentially improving interaction with hydrophobic enzyme pockets. The planar configuration of the methoxyphenyl ring allows for optimal π-stacking interactions within biological targets, a feature critical for high-affinity binding [5] [8]. The methoxy group (-OCH3) serves as a hydrogen bond acceptor, further contributing to target engagement, while its moderate size prevents excessive steric hindrance.
Table 2: Structural and Electronic Influence of 4-Methoxyphenyl Substitution
Structural Element | Electronic Contribution | Role in Pharmacophore | Impact on Properties |
---|---|---|---|
4-Methoxyphenyl Ring | Resonance donor (+R) | Hydrophobic anchor, π-stacking | Increased lipophilicity (LogP +1-2) |
Methoxy (-OCH3) Group | Dipole moment (~1.3 D) | Hydrogen bond acceptor | Enhanced target binding, moderate polarity |
C5 Position on Oxadiazole | Modulates ring electron density | Defines electronic profile | Influences reactivity & metabolic stability |
Planar Configuration | Conjugated system | Optimal for planar binding sites | Improved binding affinity |
Spectroscopic characterization of these compounds reveals distinct features confirming their structural integrity. Infrared (IR) spectroscopy typically shows absorption bands around 1234–1246 cm⁻¹ for C=S stretches in thione tautomers and 1600–1650 cm⁻¹ for C=N stretches of the oxadiazole core. Nuclear magnetic resonance (¹H-NMR) spectroscopy provides evidence for the methoxy group as a sharp singlet near δ 3.80–3.85 ppm, while the methylene protons of the sulfanylacetate moiety appear as characteristic singlets around δ 3.75–4.00 ppm (SCH2) and quartet/triplet patterns near δ 4.30 ppm (OCH2CH3) and δ 1.35 ppm (OCH2CH3), respectively [1] [2] [5]. Mass spectrometry often displays molecular ion peaks consistent with the molecular formula C13H14N2O4S for the title compound, with key fragmentation pathways involving loss of ethoxy (•OC2H5) or carbonyl sulfide (COS) groups.
The development of sulfanyl-acetate functionalized 1,3,4-oxadiazoles represents a strategic evolution aimed at enhancing chemical diversity and biological efficacy. Early synthetic routes focused on simple 5-aryl-2-mercapto-1,3,4-oxadiazoles as key intermediates. These were typically synthesized via cyclodehydration of aroyl hydrazides using reagents like carbon disulfide under basic conditions (e.g., KOH in ethanol) [3]. The subsequent exploration of S-alkylation reactions marked a significant advancement, enabling the introduction of diverse functional groups, including the sulfanyl-acetate moiety. The synthesis of Ethyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate exemplifies this approach, involving the reaction of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol with ethyl chloroacetate under basic conditions (e.g., triethylamine in acetone or K2CO3 in DMF) [1] [3].
Table 3: Evolution of Synthetic Strategies for Sulfanyl-Acetate Oxadiazoles
Synthetic Era | Key Intermediate | Alkylating Agent | Reaction Conditions | Advancement |
---|---|---|---|---|
Early Approaches | 5-Aryl-2-mercapto-1,3,4-oxadiazoles | Alkyl halides (simple) | KOH, Ethanol, Reflux | Basic S-alkylation capability |
Intermediate Stage | Heterocyclic-substituted thiols | Haloesters (e.g., ethyl bromoacetate) | Triethylamine, Acetone, RT | Introduction of ester functionality |
Modern Refinements | Customized oxadiazolethiones | Functionalized haloacetates | K2CO3, DMF, 60°C | Higher yields, compatibility with sensitive groups |
The ethyl ester group in these derivatives serves dual purposes: it acts as a synthetic handle for further derivatization (e.g., hydrolysis to carboxylic acids, amidation, hydrazide formation) and modulates the compound's lipophilicity. The carboxylic acid derivative, 2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetic acid, is commercially available for research applications, highlighting the pharmaceutical interest in this scaffold [5]. Historical patent analysis reveals a growing emphasis on the sulfanyl-acetate linker as a flexible spacer that connects the bioactive oxadiazole core to additional pharmacophoric elements without significant steric compromise. This design principle is evident in compounds like Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate (EME00064), which shares the critical sulfanyl-acetate functionalization [2] [4]. The structural evolution reflects a continuous effort to balance potency with optimized physicochemical properties, particularly logP (predicted ~0.8-2.5) and TPSA (~60-85 Ų), to improve drug-likeness and bioavailability within this chemotype [1] [3] [8].
CAS No.: 2697-85-0
CAS No.: 4361-23-3
CAS No.: 463-82-1
CAS No.: 74749-74-9
CAS No.: 55732-45-1
CAS No.: 1239908-48-5